tetrahydro-2H-pyran-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of tetrahydro-pyran derivatives is a topic of interest in several papers. For instance, a versatile route to synthesize tetrahydro-beta-carbolines and tetrahydro-pyrano[3,4-b]indoles is described using an intramolecular Michael addition catalyzed by InBr3, which yields the desired polycyclic compounds with high efficiency . Another paper discusses the synthesis of tetrahydrobenzo[b]pyran derivatives using hexadecyltrimethyl ammonium bromide (HTMAB) in aqueous media, highlighting the environmental benefits of using water as a solvent . Similarly, the use of silica gel-supported polyphosphoric acid (PPA-SiO2) is reported for the synthesis of tetrahydrobenzo[b]pyrans, offering advantages such as high yields and the absence of hazardous solvents .
Molecular Structure Analysis
The molecular structure of tetrahydro-pyran derivatives is characterized by the presence of a six-membered oxygen-containing heterocycle, which is a common motif in many biologically active molecules. The papers provided do not directly analyze the molecular structure of tetrahydro-2H-pyran-3-carboxylic acid, but they do discuss the synthesis and properties of structurally related compounds, which can be inferred to have similar structural characteristics .
Chemical Reactions Analysis
The chemical reactivity of tetrahydro-pyran derivatives is explored through various reactions. For example, the polyfunctionality of difluorinated tetrahydropyrido[2,3-b]pyrazine scaffolds is demonstrated in model reactions with nucleophiles, leading to the formation of various polysubstituted ring-fused systems . Another study describes the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives catalyzed by Caro's acid–silica gel, which involves a three-component reaction . These studies indicate that tetrahydro-pyran derivatives can participate in a range of chemical reactions, leading to diverse and complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydro-pyran derivatives are influenced by their structural features. While the papers do not provide specific details on the properties of tetrahydro-2H-pyran-3-carboxylic acid, they do mention the high yields and efficient synthesis of related compounds, suggesting that these derivatives can be synthesized with good stability and under environmentally friendly conditions . The use of green chemistry principles in the synthesis of these compounds is emphasized, indicating a trend towards more sustainable and eco-friendly chemical processes.
Scientific Research Applications
Chemical Synthesis and Modification
Various synthesis methods involving tetrahydro-2H-pyran-3-carboxylic acid have been explored. A study demonstrated the synthesis of p-aminobenzoic acid diamides based on this compound, outlining the conversion of the acid chloride form into diamides through reactions with different amines (Agekyan & Mkryan, 2015). Another research discussed regiocontrolled intramolecular cyclizations of carboxylic acids to carbon-carbon triple bonds, revealing novel cyclization pathways that lead to different heterocyclic ring structures (Uchiyama et al., 2006).
Crystallography and Quantum Chemical Analysis
The compound's structural characteristics have been studied extensively. Single-crystal X-ray diffraction analysis was used to investigate the structure of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, a derivative of tetrahydro-2H-pyran-3-carboxylic acid. The findings indicated that the molecule exists as an endo isomer and the crystal as a racemate of two enantiomeric endo stereomers. Quantum-chemical calculations further supported these results (Kovalskyi et al., 2011).
Drug Delivery and Vaccine Applications
In the pharmaceutical domain, derivatives of tetrahydro-2H-pyran-3-carboxylic acid have been used in designing templates for synthetic vaccines and drug delivery systems. These molecules were transformed into derivatives containing linkers with terminal carboxylic acid functionalities, proving suitable for solid-phase peptide synthesis and the preparation of dendrimers for pharmaceutical applications (McGeary, Jablonkai, & Toth, 2001).
Safety And Hazards
Tetrahydro-2H-pyran-3-carboxylic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and following procedures in case of contact with skin or eyes (P302 + P352, P305 + P351 + P338) .
properties
IUPAC Name |
oxane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWPVCUHKJABMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587974, DTXSID30901495 | |
Record name | Oxane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_620 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydro-2H-pyran-3-carboxylic acid | |
CAS RN |
873397-34-3 | |
Record name | Oxane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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